molecular formula C10H11N3O2 B10773368 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

Cat. No.: B10773368
M. Wt: 205.21 g/mol
InChI Key: BRBLVCVSNVSPMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide typically involves the condensation of 1,3-dimethyl-2-oxobenzimidazole with a carboxamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is maintained between 60°C and 80°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves a continuous flow process. This method enhances the efficiency and scalability of the synthesis. The process includes the use of automated reactors and precise control of reaction parameters to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxobenzimidazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl-2-oxobenzimidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as bromodomain-containing protein 4. This interaction inhibits the protein’s function, leading to alterations in gene expression and cellular processes. The compound binds to the acetylated lysine residues on histones, preventing the recruitment of transcriptional machinery and thereby modulating gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique aspect of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide lies in its specific binding affinity to bromodomain-containing protein 4, which distinguishes it from other benzimidazole derivatives. This specificity makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1,3-dimethyl-2-oxobenzimidazole-5-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(9(11)14)5-8(7)13(2)10(12)15/h3-5H,1-2H3,(H2,11,14)

InChI Key

BRBLVCVSNVSPMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N)N(C1=O)C

Origin of Product

United States

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